molecular formula C9H6F2N2O3 B8226793 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B8226793
M. Wt: 228.15 g/mol
InChI Key: ZAIVFJFEELLRAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core with various substituents, including the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies are common in industrial settings to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its difluoromethoxy group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3/c10-9(11)16-5-1-2-13-6(8(14)15)4-12-7(13)3-5/h1-4,9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVFJFEELLRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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